molecular formula C9H15N3O B15257588 [1-(Aminomethyl)cyclopropyl](1-methyl-1H-imidazol-4-yl)methanol

[1-(Aminomethyl)cyclopropyl](1-methyl-1H-imidazol-4-yl)methanol

Cat. No.: B15257588
M. Wt: 181.23 g/mol
InChI Key: NYRYSZHBTZDNPF-UHFFFAOYSA-N
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Description

1-(Aminomethyl)cyclopropylmethanol: is a compound that contains both a cyclopropyl group and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)cyclopropylmethanol typically involves the reduction of 1-methyl-1H-imidazole-4-carboxylic acid using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at room temperature. The reaction mixture is then stirred overnight and subsequently heated to 50°C for one hour. The product is isolated by adding water and sodium sulfate, followed by filtration and concentration under reduced pressure .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the laboratory-scale synthesis described above can be scaled up with appropriate modifications to reaction conditions and purification techniques to meet industrial requirements.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in THF.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the development of new catalysts and ligands for chemical reactions.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine:

  • Explored for its potential therapeutic applications, including as an antimicrobial or antifungal agent.

Industry:

  • Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)cyclopropylmethanol involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, thereby modulating their activity. The cyclopropyl group may contribute to the compound’s stability and binding affinity .

Comparison with Similar Compounds

    1-Methylimidazole: Shares the imidazole ring but lacks the cyclopropyl group.

    4-(Hydroxymethyl)-1-methylimidazole: Similar structure but with a hydroxymethyl group instead of an aminomethyl group.

    5-Amino-1H-indole-2-carboxylic acid: Contains an indole ring instead of an imidazole ring.

Uniqueness:

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

[1-(aminomethyl)cyclopropyl]-(1-methylimidazol-4-yl)methanol

InChI

InChI=1S/C9H15N3O/c1-12-4-7(11-6-12)8(13)9(5-10)2-3-9/h4,6,8,13H,2-3,5,10H2,1H3

InChI Key

NYRYSZHBTZDNPF-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1)C(C2(CC2)CN)O

Origin of Product

United States

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